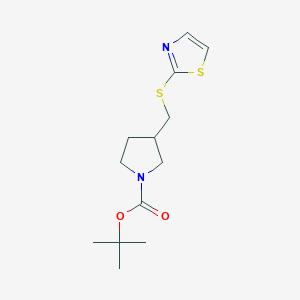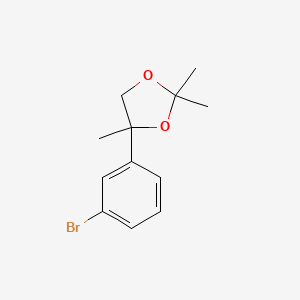
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromophenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane typically involves the reaction of 3-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include corresponding carbonyl compounds.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxolane ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-2,2,4-trimethyl-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-2,2,4-trimethyl-1,3-dioxolane is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological and chemical properties compared to its para and ortho counterparts.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2,2,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO2/c1-11(2)14-8-12(3,15-11)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
InChI Key |
SFYOWXZXPNPCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)(C)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




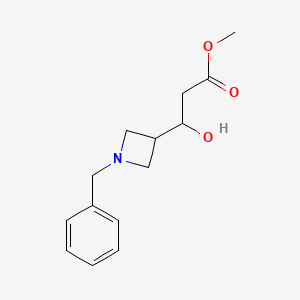
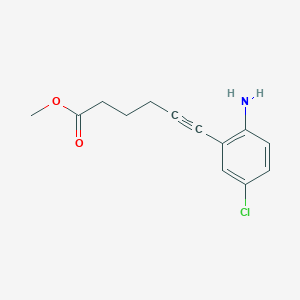
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
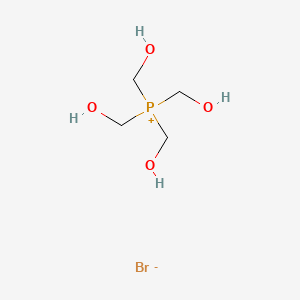

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)

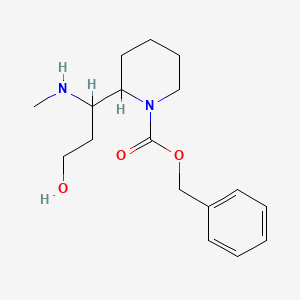
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
